5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
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Overview
Description
2,5-Dimethoxyphenylacetic acid is a chemical compound that is white to cream to yellow in color and can take the form of crystals, powder, or crystalline powder . It’s an organic compound that belongs to the class of benzenoids, specifically phenoxy compounds .
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid”, a related compound, 2,5-dimethoxyphenethylamine, can be synthesized through a series of reactions involving 1,4-dimethoxybenzene and chloracetyl chloride .
Molecular Structure Analysis
The molecular structure of a similar compound, 2,5-Dimethoxyphenylacetic acid, is represented by the formula C10H12O4 . The structure can also be represented by the SMILES string: COC1=CC=C (OC)C (CC (O)=O)=C1 .
Physical And Chemical Properties Analysis
2,5-Dimethoxyphenylacetic acid has a melting point of 121.0-128.0°C . It has a molecular weight of 196.2 . The density is approximately 1.2 g/cm^3 .
Scientific Research Applications
Synthesis and Chemical Applications
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid and its derivatives have been explored in various chemical syntheses. For instance, Kucerovy et al. (1997) described the synthesis of a related compound for potential applications in treating hyperproliferative and inflammatory disorders and cancer. This process involves a series of reactions starting from commercially available compounds and results in a product of high purity (Kucerovy et al., 1997). Similarly, Ghulam et al. (2007) synthesized 3,5-Dimethoxyhomophthalic acid from 3,5-dimethoxycinnamic acid, demonstrating its potential use in creating biologically active isocoumarins (Ghulam et al., 2007).
Biological and Medicinal Research
In the field of biology and medicine, derivatives of 5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid show promise. For example, Whitehead et al. (2021) identified metabolites synthesized in browning adipocytes, including 3-methyl-2-oxovaleric acid, suggesting a role in systemic metabolism and energy expenditure (Whitehead et al., 2021). Moreover, Al-Wahaibi et al. (2021) evaluated the antimicrobial and anti-proliferative activities of certain derivatives, highlighting their potential in pharmaceutical research (Al-Wahaibi et al., 2021).
Pharmaceutical and Drug Development
The relevance of these compounds extends to pharmaceutical and drug development. Ye et al. (2017) conducted a study on β-oxidation resistant indole-based antagonists, demonstrating the significance of 5-oxovaleric acid derivatives in developing anti-inflammatory drugs (Ye et al., 2017). Additionally, Liu et al. (2004) synthesized novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, revealing their potential fungicidal and insecticidal activities (Liu et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-8-10(18-2)4-5-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLRWYRLAGZJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=CC(=C1)OC)OC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid |
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